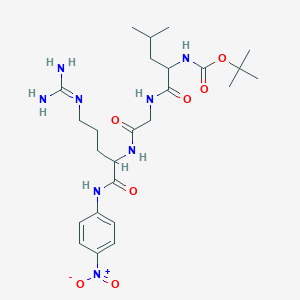
2-Piperidinone,3-(4-chlorophenyl)-4-phenyl-, cis-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperidinone,3-(4-chlorophenyl)-4-phenyl-, cis-(9CI) is a chemical compound that belongs to the class of piperidinones This compound is characterized by the presence of a piperidinone ring substituted with a 4-chlorophenyl group and a phenyl group
Métodos De Preparación
The synthesis of 2-Piperidinone,3-(4-chlorophenyl)-4-phenyl-, cis-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and phenylacetic acid.
Formation of Intermediate: The starting materials undergo a series of reactions, including condensation and cyclization, to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under specific reaction conditions to form the piperidinone ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
2-Piperidinone,3-(4-chlorophenyl)-4-phenyl-, cis-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other substituents using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Piperidinone,3-(4-chlorophenyl)-4-phenyl-, cis-(9CI) has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as anti-inflammatory, analgesic, or antitumor properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-Piperidinone,3-(4-chlorophenyl)-4-phenyl-, cis-(9CI) depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
2-Piperidinone,3-(4-chlorophenyl)-4-phenyl-, cis-(9CI) can be compared with other similar compounds, such as:
2-Piperidinone,4-(4-chlorophenyl)-3-phenyl-, trans-(9CI): This isomer differs in the spatial arrangement of the substituents, which can lead to differences in chemical reactivity and biological activity.
2-Piperidinone,3-[(4-chlorophenyl)sulfonylmethyl]-1-(3-hydroxypropyl)-1: This compound has additional functional groups, which can impart different properties and applications.
The uniqueness of 2-Piperidinone,3-(4-chlorophenyl)-4-phenyl-, cis-(9CI) lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C17H16ClNO |
|---|---|
Peso molecular |
285.8 g/mol |
Nombre IUPAC |
(3R,4S)-3-(4-chlorophenyl)-4-phenylpiperidin-2-one |
InChI |
InChI=1S/C17H16ClNO/c18-14-8-6-13(7-9-14)16-15(10-11-19-17(16)20)12-4-2-1-3-5-12/h1-9,15-16H,10-11H2,(H,19,20)/t15-,16+/m1/s1 |
Clave InChI |
GXMMERGBGMKTND-CVEARBPZSA-N |
SMILES isomérico |
C1CNC(=O)[C@H]([C@H]1C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1CNC(=O)C(C1C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12094601.png)






![(5aS,1aS)-5,5aalpha,6,6aalpha,7,7aalpha,7b,7cbeta-Octahydro-4,7bbeta-dimethyl-6-methylene-3H-cycloprop[2,3]oxireno[4,5]indeno[5,6-b]furan-3-one](/img/structure/B12094644.png)

![4-[(Pyrrolidin-3-yl)amino]benzonitrile](/img/structure/B12094654.png)




